Potassium tellurite hydrate

Description

Potassium tellurite hydrate (chemical formula: H₂K₂O₄Te, molecular weight: 271.8–287.8 g/mol, depending on hydration) is a white, odorless solid with a melting point of 465°C. It is widely used in microbiological media as a selective agent due to its toxicity to most bacteria, particularly gram-negative organisms, while permitting the growth of resistant strains like Streptococcus faecalis and Klebsiella pneumoniae. Its mechanism of toxicity involves acting as a strong oxidizing agent, disrupting cellular components. Safety data classify it as hazardous (H301: toxic if ingested) and recommend stringent handling protocols.

Propriétés

IUPAC Name |

dipotassium;tellurite;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.H2O3Te.H2O/c;;1-4(2)3;/h;;(H2,1,2,3);1H2/q2*+1;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSCQVSMPZINBH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

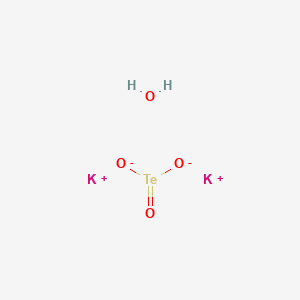

O.[O-][Te](=O)[O-].[K+].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2K2O4Te | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123333-66-4 | |

| Record name | Potassium tellurite hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium tellurite hydrate can be synthesized through the reaction of tellurium dioxide with potassium hydroxide in an aqueous solution. The reaction is typically carried out by dissolving tellurium dioxide in water, followed by the addition of potassium hydroxide. The mixture is then stirred and heated to promote the reaction, resulting in the formation of this compound crystals .

Industrial Production Methods: In an industrial setting, the production of this compound involves the following steps:

- Dissolution of tellurium dioxide in water to form a solution.

- Addition of potassium hydroxide to the solution while stirring.

- Filtration of the solution to remove any impurities.

- Evaporation of the filtrate to concentrate the solution and induce crystallization.

- Centrifugation to separate the crystals from the solution.

- Drying of the crystals at a controlled temperature to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium tellurite hydrate undergoes various chemical reactions, including:

Reduction: It can be reduced to elemental tellurium by strong reducing agents or through electrolysis.

Oxidation: When fused with nitrate salts, potassium tellurite can be oxidized to potassium tellurate.

Acid-Base Reactions: Upon acidification of aqueous solutions of potassium tellurite, solid hydrated tellurium dioxide precipitates.

Common Reagents and Conditions:

Reducing Agents: Electrolysis or strong reducing agents such as sodium borohydride.

Oxidizing Agents: Nitrate salts.

Acidification: Use of strong acids like hydrochloric acid to precipitate tellurium dioxide.

Major Products:

Elemental Tellurium: Formed through reduction reactions.

Potassium Tellurate: Formed through oxidation reactions.

Hydrated Tellurium Dioxide: Formed through acidification reactions.

Applications De Recherche Scientifique

Microbiological Applications

Selective Isolation of Bacteria

Potassium tellurite hydrate is primarily used as a selective agent in microbiological media. It inhibits the growth of certain bacteria while allowing others to thrive, making it useful for isolating specific strains.

- Staphylococcus and Corynebacterium Isolation : Potassium tellurite is employed in selective media to isolate Staphylococcus and Corynebacterium species. The compound selectively inhibits competing flora, facilitating the growth of target organisms. Studies have shown that media containing potassium tellurite can effectively support the growth of these bacteria while suppressing others .

- Case Study : A study published in the Journal of General and Applied Microbiology demonstrated that potassium tellurite could enrich the growth of Corynebacterium spp. in clinical samples, highlighting its effectiveness in clinical diagnostics .

Environmental Applications

Soil Microbial Studies

Potassium tellurite is utilized in environmental microbiology for assessing microbial activity and viability in contaminated soils.

- Detection of Pseudomonas spp. : Research has indicated that potassium tellurite can be used to detect and quantify the release of Pseudomonas pseudoalcaligenes KF707 in soil microcosms contaminated with polychlorinated biphenyls (PCBs). This application is crucial for bioremediation studies where specific microbial populations are monitored .

- Case Study : A 2002 study highlighted how potassium tellurite served as a tool for evaluating microbial survival in contaminated environments, demonstrating its role in environmental monitoring and remediation strategies .

Biotechnological Applications

Gene Editing and Resistance Studies

Potassium tellurite has been investigated for its potential role in genetic engineering and studying microbial resistance mechanisms.

- Gene Editing : Recent advancements have explored the use of potassium tellurite in efficient dual-negative selection methods for bacterial genome editing. This application leverages the compound's ability to selectively inhibit non-modified strains, thus facilitating the identification of successful genetic modifications .

- Resistance Mechanisms : Studies on Escherichia coli have elucidated the biochemical pathways involved in tellurite resistance, contributing to our understanding of microbial adaptation to toxic environments. These findings are essential for developing strategies to combat antibiotic resistance .

Mécanisme D'action

The mechanism of action of potassium tellurite hydrate involves its ability to act as a strong oxidizing agent. In biological systems, it induces oxidative stress by generating reactive oxygen species (ROS) such as superoxide radicals. These ROS can damage cellular components, leading to cell death. The compound’s toxicity is primarily due to its interaction with thiol groups in proteins and enzymes, disrupting their function .

Comparaison Avec Des Composés Similaires

Sodium Tellurite (Na₂TeO₃)

- Chemical Properties : Sodium tellurite has a molecular weight of 221.58 g/mol and rhombic crystal structure. It is highly soluble in water (>100 mg/mL at 20°C).

- Applications: Like potassium tellurite hydrate, it is used in selective media (e.g., MacConkey agar) to inhibit non-target bacteria. However, sodium tellurite is often employed at lower concentrations (e.g., 4 µg/mL) for isolating Klebsiella pneumoniae.

- Toxicity : Both compounds exhibit acute oral toxicity, but sodium tellurite’s R-phrases (R23/24/25) indicate higher acute toxicity risks.

Potassium Tellurate Hydrate (K₂TeO₄·xH₂O)

Telluric Acid (Te(OH)₆)

- Chemical Properties : Telluric acid (molecular weight: 229.64 g/mol ) is a weak dibasic acid that forms tellurite salts (e.g., Na₂TeO₃) upon reaction with bases.

Comparative Data Table

Key Research Findings

- Antimicrobial Selectivity : this compound at 1:2,500 (≈1 mg/mL) inhibits Proteus and Pseudomonas but allows Streptococcus faecalis growth. Sodium tellurite at 4 µg/mL selectively isolates terW+ Klebsiella pneumoniae with 100% sensitivity.

- Resistance Mechanisms : Bacterial resistance to tellurite compounds is linked to plasmid-borne genes (e.g., terW) and enzymatic reduction of TeO₃²⁻ to less toxic elemental tellurium.

- Toxicity Profile : this compound’s toxicity arises from oxidative damage, while sodium tellurite’s higher solubility may enhance its bioavailability and lethality.

Activité Biologique

Potassium tellurite hydrate (K₂TeO₃·H₂O) is a compound of interest due to its unique biological properties, particularly its toxicity towards various microorganisms. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on bacterial strains, and potential applications in microbiological testing.

Potassium tellurite exerts its biological effects primarily through the generation of reactive oxygen species (ROS). When introduced to bacterial cells, it triggers oxidative stress by producing superoxide radicals. This process has been documented in studies involving Escherichia coli, where tellurite exposure led to significant increases in ROS levels, correlating with higher concentrations of potassium tellurite . The oxidative stress results in various cellular responses, including the activation of stress response genes.

Key Findings on ROS Generation

- Intracellular ROS Formation : The use of fluorescent probes demonstrated that E. coli treated with potassium tellurite exhibited a dose-dependent increase in ROS levels, with maximum activation observed at concentrations between 0.5 and 1.0 µg/ml .

- Enzymatic Response : Enzymatic assays revealed that catalase and superoxide dismutase (SOD) activities increased in response to tellurite treatment, indicating a cellular attempt to mitigate oxidative damage .

Toxicity and Bacterial Resistance

The toxicity of potassium tellurite varies among different bacterial species. For instance, studies have shown that Mycobacterium avium complex (MAC) can reduce potassium tellurite rapidly, leading to the formation of a black precipitate, which serves as an indicator of susceptibility to antibiotics like clarithromycin . This property has been utilized for rapid drug susceptibility testing.

Minimum Inhibitory Concentrations (MIC)

The effectiveness of potassium tellurite can be quantified using MIC values. A study reported the following MIC values for various bacterial strains:

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| E. coli (wild type) | 2.0 |

| E. coli (ibpA mutant) | 0.06 |

| E. coli (katG mutant) | 1.5 |

| E. coli (sodA/sodB mutant) | 0.01 |

| E. coli (soxS mutant) | 0.75 |

These results indicate that mutations affecting oxidative stress responses significantly influence susceptibility to potassium tellurite .

Applications in Microbiology

Potassium tellurite is frequently employed in microbiological media for selective isolation and differentiation of certain bacterial species. Its ability to inhibit the growth of non-resistant strains while allowing resistant strains to thrive makes it a valuable tool in clinical and environmental microbiology.

Selective Media Usage

- Isolation of Staphylococci and Corynebacteria : Potassium tellurite is used in agar media to selectively isolate these bacteria based on their ability to reduce tellurite .

- Differential Media for Pathogen Detection : Historical studies have leveraged potassium tellurite for differentiating pathogenic bacteria, such as during the early work on tuberculosis diagnosis .

Case Studies and Research Findings

- Tellurite as a Selection Marker : Research has highlighted the use of potassium tellurite as a selection marker for genetic engineering in bacteria due to its toxic nature towards most microorganisms .

- Rapid Drug Susceptibility Testing : A study demonstrated that using potassium tellurite for testing MAC susceptibility was not only faster but also provided reliable results compared to traditional methods .

Q & A

Q. What are the established methods for synthesizing potassium tellurite hydrate in laboratory settings?

this compound can be synthesized via oxidation of elemental tellurium or reduction of potassium tellurate. A common method involves reacting tellurium dioxide (TeO₂) with potassium hydroxide (KOH) under controlled conditions: TeO₂ + 2KOH → K₂TeO₃ + H₂O The product is crystallized from aqueous solution and hydrated. Industrial methods may use potassium tellurite oxidation with hydrogen peroxide (H₂O₂) to form potassium tellurate, but reduction back to tellurite is required for hydrate synthesis .

Q. How does this compound function as a selective agent in microbiological media?

Potassium tellurite inhibits most gram-negative and non-target gram-positive bacteria while allowing Corynebacterium species (e.g., C. diphtheriae) to grow. It acts as a respiratory chain inhibitor, but resistant bacteria reduce tellurite (Te⁴⁺) to less toxic elemental tellurium (Te⁰), forming black colonies. Optimal concentrations (0.03–0.04% w/v) are added post-autoclaving to avoid thermal degradation .

Q. What are the critical storage and handling protocols for this compound?

- Storage : Keep in airtight containers, protected from moisture and light, at 15–25°C. Hygroscopicity requires desiccant use .

- Handling : Use PPE (gloves, goggles, respirators) to prevent inhalation/contact. Avoid acids and strong reducing agents (e.g., hydrazine), which trigger hazardous redox reactions .

Advanced Research Questions

Q. How can contradictory data on this compound’s toxicity in microbial studies be resolved?

Discrepancies in toxicity thresholds arise from strain-specific resistance mechanisms (e.g., ter gene clusters). Methodological adjustments include:

- Standardizing inoculum size (CFU/mL) to control metabolic load.

- Validating tellurite reduction efficiency via spectrophotometric quantification of Te⁰ nanoparticles at 600 nm .

- Cross-referencing with genomic data to identify resistance markers .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

Q. What mechanistic insights explain this compound’s redox behavior in acidic vs. alkaline conditions?

In acidic conditions (pH < 3), Te⁴⁺ is reduced to Te⁰ via pathways involving sulfur-containing reductants (e.g., glutathione): K₂TeO₃ + 4H⁺ + 2e⁻ → Te⁰ + 2K⁺ + 2H₂O In alkaline conditions (pH > 10), Te⁴⁺ disproportionates into Te⁰ and Te⁶⁺ (tellurate), complicating reaction yields. Controlled pH (6–8) stabilizes Te⁴⁺ for reproducible redox studies .

Q. How does this compound’s thermal stability impact experimental design?

Decomposition begins at 465°C , forming potassium oxide (K₂O) and tellurium dioxide (TeO₂). For high-temperature applications (e.g., material science), pre-drying at 110°C removes hydration water, ensuring stoichiometric accuracy. Differential scanning calorimetry (DSC) is recommended to profile phase transitions .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.